

Spectroscopic Product Comparison Guide: 2-Bromo-N,N-dimethylaniline Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-N,N-dimethylaniline**

Cat. No.: **B1266224**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of **2-Bromo-N,N-dimethylaniline**. The data presented is essential for the unambiguous identification and characterization of these closely related compounds in research and development settings.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for **2-Bromo-N,N-dimethylaniline**, 3-Bromo-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline.

Spectroscopic Technique	2-Bromo-N,N-dimethylaniline (ortho)	3-Bromo-N,N-dimethylaniline (meta)	4-Bromo-N,N-dimethylaniline (para)
¹ H NMR (CDCl ₃ , ppm)	Aromatic Protons: 7.53 (dd), 7.25 (td), 7.05 (td), 6.95 (dd)N(CH ₃) ₂ : 2.70 (s)	Aromatic Protons: 7.15 (t), 6.85-6.75 (m), 6.65 (t)N(CH ₃) ₂ : 2.95 (s)	Aromatic Protons: 7.29 (d, J = 9.1 Hz), 6.58 (d, J = 9.0 Hz)N(CH ₃) ₂ : 2.92 (s) [1]
¹³ C NMR (CDCl ₃ , ppm)	152.5, 134.0, 128.5, 124.5, 121.0, 118.5, 44.0	151.8, 130.5, 123.0, 119.5, 115.0, 111.0, 40.5	149.4, 131.7, 114.1, 108.5, 40.6[1]
Infrared (IR) (cm ⁻¹)	C-H (arom): ~3060C-H (aliph): ~2930, 2860, 2810C=C (arom): ~1580, 1480C-N: ~1350C-Br: ~750	C-H (arom): ~3050C-H (aliph): ~2920, 2850, 2800C=C (arom): ~1590, 1470C-N: ~1340C-Br: ~800, 680	C-H (arom): ~3080C-H (aliph): ~2900, 2850, 2800C=C (arom): ~1600, 1500C-N: ~1345C-Br: ~810
Mass Spectrometry (m/z)	M ⁺ : 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77	M ⁺ : 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77	M ⁺ : 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the **2-Bromo-N,N-dimethylaniline** isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of each isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Parameters: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- ^{13}C NMR Parameters: Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the liquid or solid sample was placed directly onto the ATR crystal.
- Parameters: Spectra were collected over a range of $4000\text{-}600\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added and averaged. The data is presented in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Samples were introduced via a gas chromatograph (GC) or by direct insertion probe.

- EI Parameters: The ionization energy was set to 70 eV.
- Mass Analysis: Spectra were recorded over a mass-to-charge (m/z) range of 50-500. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Product Comparison Guide: 2-Bromo-N,N-dimethylaniline Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266224#spectroscopic-comparison-of-2-bromo-n-n-dimethylaniline-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com